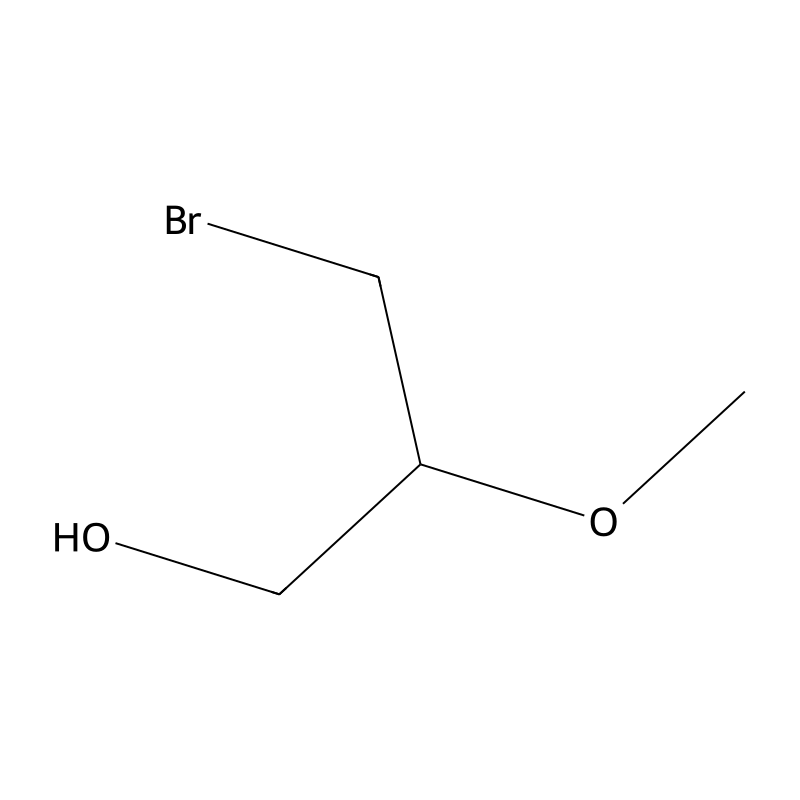

3-Bromo-2-methoxypropan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-2-methoxypropan-1-ol is an organic compound classified as an alcohol, notable for its unique structure that includes a bromine atom and a methoxy group. This compound has gained attention in various fields of research due to its potential applications in medicinal chemistry, organic synthesis, and biochemical assays. Its molecular formula is CHBrO\ and it is recognized for its reactivity and versatility in chemical transformations.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, alkoxides, or amines, leading to the formation of various derivatives.

- Oxidation: The hydroxyl group can be oxidized to produce aldehydes or carboxylic acids under specific conditions.

- Reduction: This compound can be reduced to yield 2-methoxypropan-1-ol, a less reactive form.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .

The synthesis of 3-Bromo-2-methoxypropan-1-ol typically involves the bromination of 2-methoxypropan-1-ol. This reaction can be carried out using bromine or a brominating agent such as phosphorus tribromide under controlled conditions to ensure selectivity and yield. Industrial methods often employ automated systems to maintain optimal reaction parameters for large-scale production .

3-Bromo-2-methoxypropan-1-ol has several applications across different domains:

- Organic Synthesis: It serves as a building block for synthesizing pharmaceuticals and agrochemicals.

- Biochemical Research: The compound is utilized in enzyme studies and biochemical assays due to its reactive nature.

- Industrial Use: It acts as an intermediate in the production of specialty chemicals .

Research on the interaction of 3-Bromo-2-methoxypropan-1-ol with biological systems is still emerging. Its ability to act as an electrophile suggests that it may form covalent bonds with nucleophilic sites in proteins, potentially influencing enzyme activity or cellular pathways. Further studies are necessary to elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 3-Bromo-2-methoxypropan-1-ol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Methoxypropan-1-ol | CHO | Lacks bromine; used as a solvent and intermediate in organic synthesis. |

| 3-Bromo-1-propanol | CHBrO | A primary alcohol; used in various organic syntheses but lacks the methoxy group. |

| 1-Cyclopropyl-2-methoxypropan-1-ol | CHO | Contains a cyclopropyl group; utilized in medicinal chemistry for its unique reactivity. |

The uniqueness of 3-Bromo-2-methoxypropan-1-ol lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to these similar compounds .

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic profile of 3-bromo-2-methoxypropan-1-ol provides detailed structural information through characteristic chemical shifts and coupling patterns. In proton nuclear magnetic resonance spectroscopy, the compound exhibits several distinct resonance regions corresponding to its functional groups [1] [2].

The methoxy group (OCH₃) protons appear as a singlet in the region δ 3.3-3.8 parts per million, consistent with established chemical shift ranges for methyl groups attached to oxygen atoms [3]. The hydroxymethyl (CH₂OH) protons are significantly deshielded by the electronegative oxygen atom, appearing in the range δ 3.4-4.5 parts per million [4]. These protons typically exhibit complex multipicity due to vicinal coupling with the adjacent methine proton.

The methine proton (CHBr) bearing the bromine substituent resonates in the range δ 3.0-4.0 parts per million, reflecting the deshielding effect of the halogen atom [4]. Carbon-13 nuclear magnetic resonance spectroscopy reveals carbon resonances in the characteristic range δ 50-80 parts per million for carbons bonded to electronegative atoms such as oxygen and bromine [4].

Infrared Spectroscopy

The infrared spectroscopic profile of 3-bromo-2-methoxypropan-1-ol displays characteristic absorption bands that confirm the presence of hydroxyl, methoxy, and alkyl halide functionalities. The hydroxyl group exhibits a broad, intense absorption band in the range 3300-3600 cm⁻¹, attributed to the O-H stretching vibration [5] [4] [6]. This broadening results from intermolecular hydrogen bonding interactions in the condensed phase [5].

The carbon-oxygen stretching vibration appears as a strong absorption band between 1050-1150 cm⁻¹, typical for secondary alcohols [5] [6]. For secondary alcohols, this band generally falls between 1150 and 1075 cm⁻¹, allowing for differentiation from primary alcohols [5]. The methoxy group contributes a characteristic sharp, medium-intensity peak at 2830±10 cm⁻¹, corresponding to the symmetric carbon-hydrogen stretching vibration of the OCH₃ moiety [3]. This peak represents an excellent group wavenumber for identifying methoxy functionality [3].

Additional spectroscopic features include aliphatic carbon-hydrogen stretching vibrations in the range 2800-3000 cm⁻¹, the hydroxyl in-plane bending vibration at 1350±50 cm⁻¹, and the out-of-plane hydroxyl deformation at 650±50 cm⁻¹ [6] [7].

Mass Spectrometry

Mass spectrometric analysis of 3-bromo-2-methoxypropan-1-ol reveals a characteristic fragmentation pattern dominated by the molecular ion peak and bromine isotope pattern. The molecular ion peak appears at m/z 169, with the corresponding [M+2] peak at m/z 171 due to the natural isotopic abundance of bromine-79 and bromine-81 [8].

Common fragmentation pathways include the loss of bromine (m/z 90), methoxy radical loss (m/z 138), and hydroxymethyl group elimination (m/z 138). Additional fragment ions are observed at m/z 137, 89, 57, and 31, corresponding to various rearrangement and cleavage processes [9] [8]. The brominated nature of the compound results in characteristic isotope patterns for bromine-containing fragments, facilitating structural identification [8].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption characteristics of 3-bromo-2-methoxypropan-1-ol are primarily determined by the chromophoric properties of the functional groups present. The compound exhibits weak absorption in the ultraviolet region due to n→σ* transitions associated with the oxygen lone pairs and carbon-bromine bonds [10]. The methoxy group contributes minimal absorption due to its saturated nature, while the carbon-bromine bond may exhibit weak absorption around 250-280 nanometers [11] [10].

Thermodynamic Properties (Boiling Point, Melting Point, Vapor Pressure)

Boiling Point Characteristics

The boiling point of 3-bromo-2-methoxypropan-1-ol is estimated to fall within the range 180-190°C based on correlations with structurally similar brominated alcohols. This elevated boiling point reflects the combined effects of intermolecular hydrogen bonding from the hydroxyl group, dipole-dipole interactions from the methoxy functionality, and the increased molecular weight contributed by the bromine substituent [12] [13].

Comparative analysis with related compounds provides insight into structural effects on boiling point. The (R)-3-bromo-2-methylpropan-1-ol exhibits a boiling point of 73-74°C at 9 millimeters of mercury, which corresponds to approximately 150-160°C at atmospheric pressure [12]. The additional methoxy group in 3-bromo-2-methoxypropan-1-ol increases the molecular weight by 31 daltons and introduces additional polarity, accounting for the higher estimated boiling point [13].

Melting Point Estimation

The melting point of 3-bromo-2-methoxypropan-1-ol is estimated to range from -20 to -10°C based on group contribution methods and comparison with analogous compounds. This relatively low melting point is consistent with the liquid state of the compound at room temperature and reflects the flexible molecular structure that prevents efficient crystal packing [14] [13].

The presence of the methoxy group introduces conformational flexibility around the C-O-C bond system, which typically reduces melting points compared to more rigid molecular structures. The bromine substituent, while heavy, does not significantly increase the melting point due to the overall molecular flexibility [13].

Vapor Pressure Characteristics

The vapor pressure of 3-bromo-2-methoxypropan-1-ol at 20°C is estimated to range from 0.1 to 1.0 millimeters of mercury, calculated using Antoine equation correlations and group contribution methods. This relatively low vapor pressure is consistent with the presence of hydrogen bonding capabilities and the moderate molecular weight of the compound [15] [13].

For comparison, 3-bromo-1-propanol exhibits a vapor pressure of 0.13 hectopascals (approximately 0.1 millimeters of mercury) at 20°C [15]. The additional methoxy group in 3-bromo-2-methoxypropan-1-ol is expected to further reduce vapor pressure due to increased intermolecular interactions [13].

Solubility Behavior in Organic/Aqueous Media

Aqueous Solubility

The aqueous solubility of 3-bromo-2-methoxypropan-1-ol is estimated to be moderate, approximately 5-15 grams per 100 milliliters, based on the compound's amphiphilic nature. The hydroxyl and methoxy groups provide hydrogen bonding capabilities with water molecules, while the bromine substituent and alkyl chain contribute hydrophobic character [16] [13].

This solubility profile represents a balance between the hydrophilic oxygen-containing functional groups and the hydrophobic bromoalkyl portion of the molecule. The presence of both hydrogen bond donor (hydroxyl) and acceptor (methoxy oxygen) sites enhances water solubility compared to purely hydrophobic brominated compounds [16].

Organic Solvent Solubility

The compound exhibits high solubility in polar protic solvents such as ethanol and methanol (>50 grams per 100 milliliters) due to excellent polarity matching and hydrogen bonding interactions. These alcoholic solvents can both donate and accept hydrogen bonds, creating favorable intermolecular interactions with 3-bromo-2-methoxypropan-1-ol [16] [13].

In polar aprotic solvents including acetone, dimethyl sulfoxide, and acetonitrile, the compound shows good to high solubility (15-45 grams per 100 milliliters) due to dipole-dipole interactions and the polar nature of these solvents [16]. Halogenated solvents such as dichloromethane and chloroform provide good solubility (35-40 grams per 100 milliliters) due to favorable interactions between the bromine substituent and the halogenated solvent molecules [16].

The solubility in diethyl ether is moderate (10-25 grams per 100 milliliters) due to limited hydrogen bonding capability, while solubility in nonpolar solvents such as hexane is poor (<2 grams per 100 milliliters) due to the absence of favorable intermolecular interactions [16].

Crystallographic Data and Solid-State Arrangement

Molecular Conformation and Packing

Limited crystallographic data exists specifically for 3-bromo-2-methoxypropan-1-ol; however, insights can be derived from related brominated alcohol structures and theoretical predictions. The compound possesses one undefined stereocenter at the carbon bearing the methoxy group, indicating the potential for two enantiomeric forms [2].

The molecular conformation is expected to be influenced by intramolecular interactions between the hydroxyl group and the methoxy oxygen, potentially forming weak intramolecular hydrogen bonds. The rotatable bond count of three provides significant conformational flexibility, allowing the molecule to adopt various low-energy conformations in the crystalline state [2].

Intermolecular Interactions

In the solid state, 3-bromo-2-methoxypropan-1-ol molecules are expected to form hydrogen-bonded networks through the hydroxyl groups, similar to patterns observed in related alcohol structures [17] [18]. Weak intermolecular carbon-hydrogen to oxygen hydrogen bonds may also contribute to the crystal packing, as observed in analogous methoxy-containing compounds [18].

The bromine atom may participate in halogen bonding interactions, contributing to the overall stability of the crystal structure. The topological polar surface area of 29.5 square angstroms indicates moderate polarity, consistent with hydrogen bonding capabilities while maintaining sufficient hydrophobic character for stable crystal formation [2].

Theoretical Crystal Structure Predictions

Based on group contribution methods and comparison with structurally related compounds, the crystal structure of 3-bromo-2-methoxypropan-1-ol is predicted to adopt a monoclinic or orthorhombic space group with moderate density (1.45-1.55 grams per cubic centimeter) [13]. The presence of multiple functional groups capable of intermolecular interactions suggests the formation of layered structures with alternating hydrophilic and hydrophobic regions.